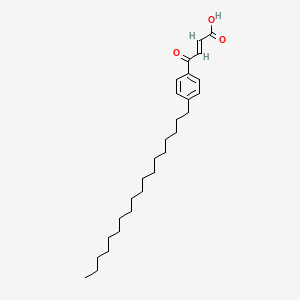

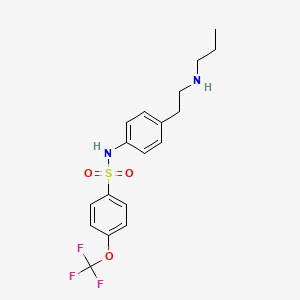

![molecular formula C21H28N2O3.2HCl B1139076 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride CAS No. 874911-96-3](/img/structure/B1139076.png)

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

Overview

Description

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is a chemical compound that belongs to the class of aromatic ethers. It is characterized by the presence of a piperazine ring substituted with a phenoxyphenyl group and an ethoxyethanol chain. This compound is often used in pharmaceutical research due to its potential biological activities.

Mechanism of Action

- ZK 756326 primarily targets the CCR8 receptor, which is a G protein-coupled receptor (GPCR) involved in immune defense .

- The lack of conservation in specific amino acids (Y1143.33 and Y1724.64) among CC chemokine receptors contributes to the selectivity of nonpeptide ligand binding to CCR8 .

- The compound cross-desensitizes the receptor response to the endogenous chemokine CCL1 (I-309) by binding to the same receptor site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

ZK756326 2HCl interacts with the CC chemokine receptor CCR8 . It acts as a full agonist of CCR8, dose-responsively eliciting an increase in intracellular calcium and cross-desensitizing the response of the receptor to CCL1 . This interaction is specific for CCR8, showing a high degree of selectivity over other G-protein-coupled receptors .

Cellular Effects

ZK756326 2HCl has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, it stimulates extracellular acidification in cells expressing human CCR8 . This effect is receptor-specific and mediated through Gαi, indicating that ZK756326 2HCl can influence cellular metabolism .

Molecular Mechanism

ZK756326 2HCl exerts its effects at the molecular level through several mechanisms. It inhibits the binding of the CCR8 ligand I-309 (CCL1), with an IC50 value of 1.8 μM . It also shows agonist activity, dose-responsively eliciting an increase in intracellular calcium and cross-desensitizing the response of the receptor to CCL1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 1-(3-phenoxyphenyl)methylpiperazine with ethylene oxide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is widely used in scientific research due to its potential therapeutic properties. It has been studied for its role in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Potential use in the development of drugs for treating various conditions such as allergies, inflammation, and neurological disorders.

Industry: Used in the formulation of certain pharmaceuticals and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Cetirizine: A widely used antihistamine with a similar piperazine structure.

Levocetirizine: The active enantiomer of cetirizine, known for its higher efficacy and fewer side effects.

Hydroxyzine: Another antihistamine with a similar chemical structure but different pharmacological properties.

Uniqueness

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in pharmaceutical research.

Properties

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol (ZK 756326) interact with CCR8 and what are the downstream effects?

A1: ZK 756326 binds to the human CC chemokine receptor 8 (CCR8), effectively acting as a full agonist. [, ] This binding inhibits the interaction of CCR8 with its natural ligand, CCL1 (formerly known as I-309). [, ] Upon binding, ZK 756326 initiates a signaling cascade through the Gαi protein, leading to various cellular responses such as increased intracellular calcium, extracellular acidification, and phosphorylation of ERK1/2. [, ] Interestingly, while ZK 756326 mimics the effects of CCL1 in many ways, it can activate a mutated form of murine CCR8 lacking O-linked sulfation at tyrosines 14 and 15, suggesting a distinct binding mode compared to the natural ligand. [, ]

Q2: Can you elaborate on the structural features of ZK 756326 important for its interaction with CCR8?

A2: Recent cryo-electron microscopy studies have provided valuable insights into the interaction between ZK 756326 and CCR8. [] The research highlights a conserved Y1.39Y3.32E7.39 motif within the orthosteric binding pocket of CCR8 that plays a crucial role in recognizing both chemokine and nonpeptide ligands like ZK 756326. [] Additionally, the lack of conservation in residues Y1143.33 and Y1724.64 within CCR8, compared to other CC chemokine receptors, is suggested to contribute to the selectivity of ZK 756326 binding. []

Q3: What is the significance of ZK 756326 in CCR8 research and drug development?

A3: ZK 756326 represents the first identified nonpeptide agonist for CCR8. [, ] This is significant because it offers several advantages over using protein agonists like CCL1, such as increased stability and ease of manipulation. [, ] Therefore, ZK 756326 serves as a valuable tool for investigating the physiological roles of CCR8, particularly in the context of HIV infection and inflammatory diseases. [, ] Furthermore, the detailed structural understanding of its interaction with CCR8, as revealed by recent studies, can guide the development of novel therapeutics targeting CCR8 for various diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)